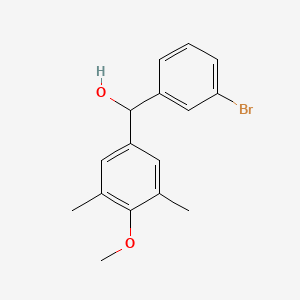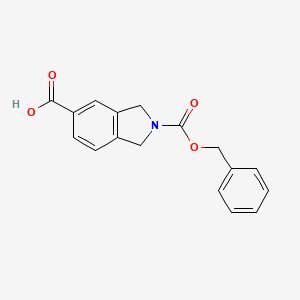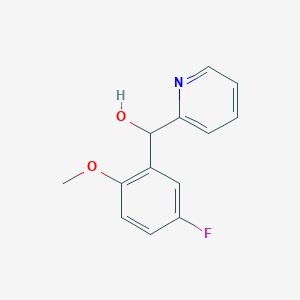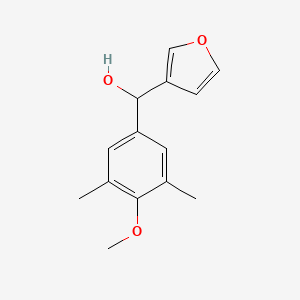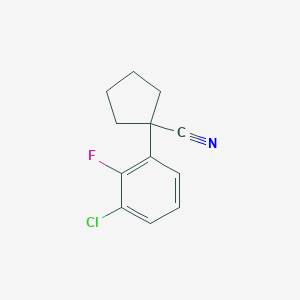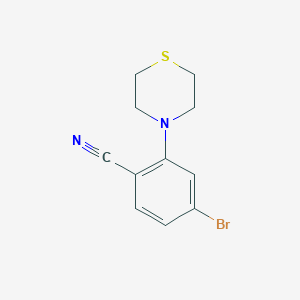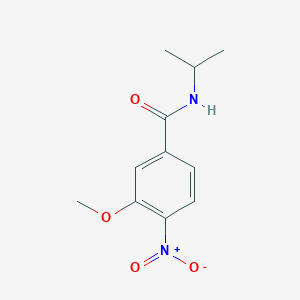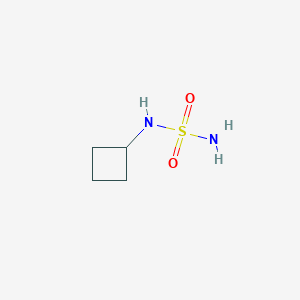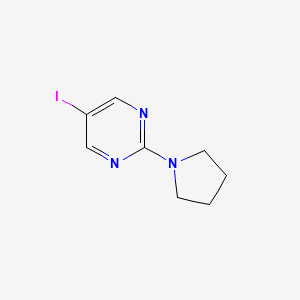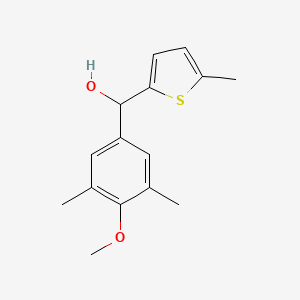
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C15H18O2S It is a derivative of both phenol and thiophene, featuring a methanol group attached to a phenyl ring substituted with dimethyl and methoxy groups, as well as a thienyl ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethyl-4-methoxyphenol, undergoes a reaction with a suitable halogenating agent to form the corresponding halide.
Grignard Reaction: The halide is then subjected to a Grignard reaction with 5-methyl-2-thienylmagnesium bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)carboxylic acid.
Reduction: Formation of 3,5-dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of phenolic and thienyl compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular communication and function.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-methoxyphenol: Lacks the thienyl group, making it less complex.
5-Methyl-2-thienylmethanol: Lacks the phenyl ring, resulting in different chemical properties.
3,5-Dimethyl-4-methoxyphenylmethanol: Lacks the thienyl group, affecting its reactivity and applications.
Uniqueness
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both phenyl and thienyl rings, which confer distinct chemical and physical properties
属性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-9-7-12(8-10(2)15(9)17-4)14(16)13-6-5-11(3)18-13/h5-8,14,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGHWBKMIQXKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C(=C2)C)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
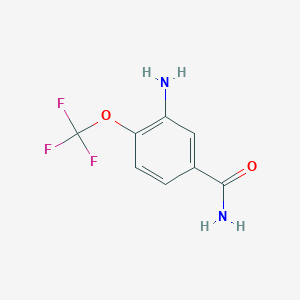
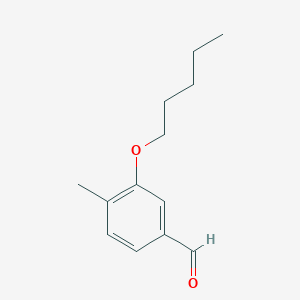
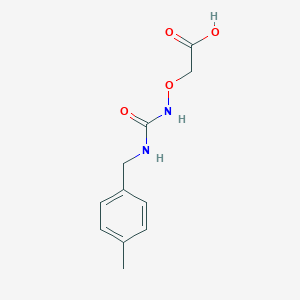
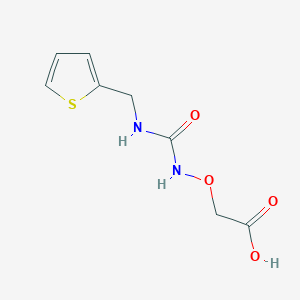
![(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate](/img/structure/B7976939.png)
